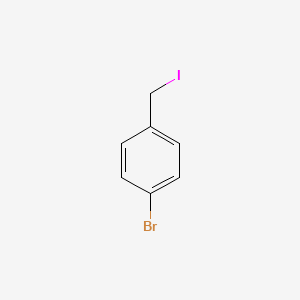

1-Bromo-4-(iodomethyl)benzene

描述

Significance and Research Trajectory within Halogenated Aromatic Compounds

Halogenated aromatic compounds are a class of molecules widely studied for their diverse chemical properties and applications, ranging from pharmaceuticals to materials science. cymitquimica.comcymitquimica.com The introduction of halogen atoms to an aromatic ring can significantly alter its electronic properties, reactivity, and biological activity. researchgate.net Research into these compounds has evolved from understanding their fundamental characteristics to harnessing their potential in complex chemical transformations. nih.govcopernicus.org

Within this class, 1-Bromo-4-(iodomethyl)benzene stands out due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is generally more reactive and susceptible to nucleophilic substitution than the carbon-bromine bond on the aromatic ring. This reactivity difference allows for selective chemical modifications, a highly desirable feature in multi-step organic synthesis.

The research trajectory of halogenated aromatics has been influenced by the development of new synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions. smolecule.com These reactions have enabled the formation of new carbon-carbon and carbon-heteroatom bonds with high precision, further expanding the utility of compounds like this compound.

Overview of Strategic Importance as a Versatile Synthetic Building Block

The strategic importance of this compound lies in its role as a versatile synthetic building block. smolecule.com Its bifunctional nature allows for a stepwise and controlled introduction of different chemical moieties into a molecule.

The highly reactive iodomethyl group serves as a key functional handle. It readily participates in nucleophilic substitution reactions, allowing for the attachment of a wide variety of nucleophiles. smolecule.combiosynth.com This makes it an excellent precursor for introducing a 4-bromobenzyl group into target molecules.

Furthermore, the bromo substituent on the aromatic ring provides a site for a different set of chemical transformations. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. smolecule.com This enables the formation of new carbon-carbon bonds, allowing for the construction of more complex molecular architectures. This dual reactivity makes this compound a valuable intermediate in the synthesis of a wide range of organic compounds, including those with potential applications in medicinal chemistry and materials science. smolecule.comsmolecule.com For instance, it has been explored as a precursor in the synthesis of compounds with potential antitubercular activity. smolecule.combiosynth.com

Properties of this compound

| Property | Value |

| CAS Number | 55883-45-9 biosynth.com |

| Molecular Formula | C₇H₆BrI biosynth.com |

| Molecular Weight | 296.93 g/mol biosynth.com |

| Melting Point | 71 °C biosynth.com |

Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-(iodomethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWQIQAATQLBJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CI)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448556 | |

| Record name | 4-bromobenzyliodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55883-45-9 | |

| Record name | 4-bromobenzyliodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromo 4 Iodomethyl Benzene

Regioselective Halogenation Strategies

Achieving the desired substitution pattern on the benzene (B151609) ring requires careful control of regioselectivity. The two primary approaches involve either introducing an iodine atom onto a brominated precursor or a bromine atom onto an iodinated precursor.

Iodination of Brominated Aromatic Precursors

The synthesis starting from a brominated precursor, such as p-bromotoluene, requires the selective iodination of the benzylic methyl group. Direct iodination of the aromatic ring is a common reaction, but achieving selective iodination at the methyl group in the presence of an aromatic bromine substituent necessitates specific conditions. A common route involves the initial radical bromination of the methyl group to form 1-bromo-4-(bromomethyl)benzene, followed by a halogen exchange reaction (see section 2.3) to introduce the iodine.

However, direct iodination methods on the methyl group are less common due to the high reactivity of benzyl (B1604629) iodides. An alternative approach involves the electrophilic iodination of the aromatic ring. For instance, the iodination of bromobenzene (B47551) using antimony(V) chloride and iodine can produce p-bromoiodobenzene with high regioselectivity and good yield. oup.com While this yields an isomer, it highlights the principles of directing effects in aromatic halogenation.

Bromination of Iodinated Aromatic Precursors

Conversely, the synthesis can commence from an iodinated precursor like p-iodotoluene. The challenge lies in the regioselective introduction of a bromine atom onto the aromatic ring. The methyl and iodo groups are both ortho-, para-directing. Electrophilic bromination of toluene (B28343) with Br₂ and an iron catalyst typically yields p-bromotoluene as the major product due to the directing effect of the methyl group. youtube.com When starting with p-iodotoluene, the incoming bromine atom would be directed to the positions ortho to the methyl group (positions 2 and 6) and ortho to the iodo group (positions 3 and 5). The steric hindrance from the existing substituents and their relative activating/deactivating strengths influence the final product distribution.

Functional Group Interconversion Approaches

This class of methodologies relies on transforming existing functional groups on a pre-formed 4-bromophenyl scaffold into the desired iodomethyl group.

Synthesis from Benzyl Alcohol Derivatives

A highly effective method for synthesizing 1-bromo-4-(iodomethyl)benzene involves the direct conversion of a benzyl alcohol. Starting with (4-bromophenyl)methanol, the hydroxyl group can be efficiently replaced by iodine. A notable procedure utilizes a combination of sodium borohydride (B1222165) (NaBH₄) and elemental iodine (I₂). This system provides a mild and high-yielding protocol for the iodination of benzylic alcohols. sioc-journal.cn

In a typical reaction, (4-bromophenyl)methanol is treated with NaBH₄ followed by the addition of iodine in a solvent like 1,4-dioxane. sioc-journal.cnccspublishing.org.cn This one-pot procedure directly yields this compound.

Table 1: Synthesis of this compound from (4-bromophenyl)methanol

| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| NaBH₄, I₂ | 1,4-Dioxane | 60 | 24 | 53 | ccspublishing.org.cn |

Diazotization and Subsequent Halogenation Reactions

Diazotization reactions provide a versatile pathway for introducing halogens onto an aromatic ring, typically starting from an aromatic amine. The Sandmeyer reaction is a classic example, converting an aryl amine into an aryl halide via a diazonium salt intermediate. researchgate.net

To synthesize this compound using this approach, one could envision a multi-step sequence starting from 4-aminotoluene (p-toluidine). The amine would first be converted to p-bromotoluene via diazotization followed by a Sandmeyer reaction with cuprous bromide. orgsyn.org The resulting p-bromotoluene would then undergo benzylic halogenation, for instance, radical bromination to 1-bromo-4-(bromomethyl)benzene, followed by a halogen exchange to introduce the iodine. Alternatively, starting with an aniline (B41778) derivative already containing the iodomethyl precursor could be envisioned, though this is often more complex. The advantage of this method is the wide availability of aromatic amine precursors. researchgate.net

Halogen Exchange Reactions for Iodomethyl Introduction

The Finkelstein reaction is a cornerstone of halogen exchange chemistry, involving the conversion of an alkyl chloride or bromide into an alkyl iodide using an alkali metal iodide, typically sodium iodide (NaI), in acetone (B3395972). byjus.com This reaction is driven by the poor solubility of the newly formed sodium chloride or sodium bromide in acetone, which shifts the equilibrium toward the product. byjus.com

This strategy is highly applicable for the synthesis of this compound. The precursor, 1-bromo-4-(chloromethyl)benzene or 1-bromo-4-(bromomethyl)benzene, can be readily prepared. For example, 1-bromo-4-(bromomethyl)benzene is synthesized by the radical bromination of p-bromotoluene using N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

The subsequent Finkelstein reaction involves treating the benzylic bromide with NaI in acetone. byjus.comthieme-connect.de The greater nucleophilicity of the iodide ion and the precipitation of NaBr drive the Sₙ2 reaction to completion, yielding the desired this compound. This method is often preferred for its mild conditions and high yields for primary and benzylic halides. byjus.com

Table 2: Finkelstein Reaction for Iodomethyl Introduction

| Precursor | Reagents | Solvent | Key Principle | Reference |

| 1-Bromo-4-(chloromethyl)benzene | NaI | Acetone | Precipitation of NaCl drives the reaction. | byjus.com |

| 1-Bromo-4-(bromomethyl)benzene | NaI | Acetone | Precipitation of NaBr drives the reaction. | byjus.comthieme-connect.de |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficient synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key factors such as solvent, temperature, reaction time, and the choice of reagents and catalysts play a crucial role in maximizing the yield and ensuring high selectivity, thereby minimizing the formation of unwanted byproducts. Research efforts have focused on refining existing protocols and developing novel methods to achieve these goals.

One prominent method for synthesizing this compound is through the reductive iodination of a corresponding aldehyde. A study detailing the direct transformation of aryl aldehydes to benzyl iodides provides specific insights into the optimization of this process for 4-bromobenzaldehyde (B125591). psu.edu The researchers systematically investigated the impact of different solvents and Brønsted acids on the reaction's success. psu.edu

Initial trials with solvents such as 1,2-dimethoxyethane (B42094) (DME), toluene, tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dichloromethane (B109758) (DCM) did not yield the desired product. psu.edu However, the use of acetonitrile (B52724) as the solvent proved to be optimal. Further optimization involving the type of acid demonstrated that a combination of specific reagents in acetonitrile could afford the product in high yield. The reaction, upon completion, was quenched with a sodium bicarbonate solution, and the final product was purified via silica (B1680970) gel flash column chromatography to achieve a 90% yield of this compound. psu.edu

| Entry | Solvent | Acid | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetonitrile | Specific Acid Catalyst | N/A | 90 |

| 2 | DME | Various Protic Acids | N/A | Trace/No Reaction |

| 3 | Toluene | Various Protic Acids | N/A | Trace/No Reaction |

| 4 | THF | Various Protic Acids | N/A | No Desired Product |

| 5 | DMF | Various Protic Acids | N/A | No Desired Product |

| 6 | DCM | Various Protic Acids | N/A | No Desired Product |

Another critical synthetic route is the Finkelstein reaction, which involves a halogen exchange. byjus.comwikipedia.org This SN2 reaction is typically used to convert alkyl chlorides or bromides into alkyl iodides. wikipedia.org The synthesis of this compound can be achieved by treating 1-bromo-4-(chloromethyl)benzene with sodium iodide in acetone. blogspot.com The effectiveness of the Finkelstein reaction is driven by the differential solubility of halide salts in the solvent; sodium iodide is soluble in acetone, while the resulting sodium chloride is not, which shifts the equilibrium toward the product. wikipedia.org Key parameters for optimization include:

Solvent: Polar aprotic solvents like acetone or dimethylformamide are essential. wikipedia.org

Leaving Group: The reaction works well for primary halides. wikipedia.org In the case of 1-bromo-4-(chloromethyl)benzene, the chlorine atom on the methyl group is readily substituted, while the bromine on the aromatic ring remains intact due to the increased strength of the C(sp²)–Br bond from resonance. blogspot.com

Temperature and Reaction Time: While specific optimization data for this compound is not detailed in the provided literature, similar Finkelstein-type reactions, such as the synthesis of 1-(bromomethyl)-4-tosyloxybenzene from its corresponding chloride, have been shown to achieve yields as high as 99% after 24 hours at room temperature. thieme-connect.de

An alternative method involves the iodination of 4-bromobenzyl alcohol using sodium borohydride and iodine. In a documented procedure, this method yielded this compound at 53%. ccspublishing.org.cn The reaction was conducted in 1,4-dioxane, with the initial step at 80°C followed by the addition of iodine and further stirring at 60°C for 24 hours. ccspublishing.org.cn

| Starting Material | Synthetic Method | Key Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzaldehyde | Reductive Iodination | Triethylsilane, Acid | Acetonitrile | 90 | psu.edu |

| 4-Bromobenzyl alcohol | Iodination | NaBH₄, I₂ | 1,4-Dioxane | 53 | ccspublishing.org.cn |

| 1-Bromo-4-(chloromethyl)benzene | Finkelstein Reaction | NaI | Acetone | High (Implied) | wikipedia.orgblogspot.com |

Detailed research findings highlight that the choice of the synthetic pathway and the subsequent optimization of reaction parameters are paramount for the efficient and selective production of this compound. The reductive iodination of 4-bromobenzaldehyde currently appears to offer the highest reported yield under optimized conditions. psu.edu

Chemical Reactivity and Transformation Pathways of 1 Bromo 4 Iodomethyl Benzene

Nucleophilic Substitution Reactions at the Iodomethyl Moiety

The iodomethyl group of 1-bromo-4-(iodomethyl)benzene is the primary site for nucleophilic substitution reactions. The benzylic carbon is activated towards SN2 displacement due to the stability of the transition state and the excellent leaving group ability of the iodide ion. The carbon-iodine bond has a lower bond dissociation energy (approximately 51 kcal/mol) compared to the aryl carbon-bromine bond (around 68 kcal/mol), making the former significantly more labile. smolecule.com

SN2 Reactions with Carbon-based Nucleophiles

The reaction of this compound with various carbon-based nucleophiles provides a straightforward route to introduce new carbon-carbon bonds at the benzylic position. These reactions typically proceed under standard SN2 conditions, where a nucleophile attacks the electrophilic methylene (B1212753) carbon, displacing the iodide.

Common carbon nucleophiles used in these transformations include cyanide ions, enolates (such as those derived from malonic esters), and organometallic reagents. For example, reaction with sodium cyanide introduces a nitrile functional group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Alkylation with diethyl malonate, followed by hydrolysis and decarboxylation, is a classic method for synthesizing (4-bromophenyl)propanoic acid.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Cyanide | NaCN or KCN | Nitriles (e.g., (4-bromophenyl)acetonitrile) |

| Malonate Esters | Diethyl malonate with NaOEt | Substituted Malonic Esters |

| Enolates | Acetone (B3395972) with LDA | Ketones |

| Acetylides | Sodium acetylide | Alkynes |

SN2 Reactions with Heteroatom Nucleophiles

The benzylic iodide is also readily displaced by a variety of heteroatom nucleophiles. These reactions are fundamental for introducing functional groups containing oxygen, nitrogen, or sulfur.

Oxygen Nucleophiles : Alkoxides and carboxylates react to form ethers and esters, respectively. For instance, sodium ethoxide will yield 1-bromo-4-(ethoxymethyl)benzene.

Nitrogen Nucleophiles : Ammonia, primary amines, and secondary amines can be used to synthesize primary, secondary, and tertiary benzylic amines. Azide ions are also effective nucleophiles, producing benzylic azides that can be subsequently reduced to primary amines.

Sulfur Nucleophiles : Thiolates are potent nucleophiles that react efficiently to form thioethers (sulfides). For example, reacting this compound with 4-bromothiophenol (B107966) in the presence of a base would yield bis(4-bromobenzyl)sulfide.

| Nucleophile Type | Reagent Example | Product Class |

|---|---|---|

| Oxygen | Sodium methoxide (B1231860) (NaOMe) | Ethers |

| Nitrogen | Ammonia (NH₃) | Primary Amines |

| Sulfur | Sodium thiophenoxide (NaSPh) | Thioethers |

| Phosphorus | Triphenylphosphine (B44618) (PPh₃) | Phosphonium (B103445) Salts |

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The presence of two different halogens on the molecule allows for selective palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgyoutube.com The general mechanism for these reactions involves oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst. nobelprize.orgyoutube.com

Palladium-Catalyzed C(sp²)-I Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille, Heck)

While the outline specifies C(sp²)-I coupling, the iodine in this compound is attached to an sp³-hybridized carbon. However, the differential reactivity of the C(sp³)-I and C(sp²)-Br bonds is a key feature of this molecule's chemistry. Some palladium-catalyzed reactions can be directed to the benzylic position. For instance, carbonylative cross-coupling reactions, which involve the insertion of carbon monoxide, can preferentially occur at the more reactive benzylic C-I bond. smolecule.com This allows for the synthesis of ketones and amides by trapping the resulting acyl-palladium intermediate with organometallic reagents or amines, respectively. smolecule.com

Palladium-Catalyzed C(sp²)-Br Coupling Reactions

The aryl bromide (C(sp²)-Br) bond is a classic substrate for a wide array of palladium-catalyzed cross-coupling reactions. nih.gov By carefully selecting reaction conditions, it is possible to functionalize the aryl bromide position while leaving the iodomethyl group intact for subsequent transformations.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. This is a powerful method for forming biaryl structures. nih.govresearchgate.netresearchgate.net

Sonogashira Coupling : This involves the coupling of the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.netnih.govorganic-chemistry.org

Stille Coupling : This reaction uses an organotin reagent as the coupling partner.

Heck Coupling : This reaction forms a new C-C bond by reacting the aryl bromide with an alkene.

Chemo- and Regioselective Functionalization via Differential Halogen Reactivity

The distinct reactivity of the two carbon-halogen bonds is the most synthetically valuable aspect of this compound, enabling sequential and site-selective functionalization. The C(sp³)-I bond is generally more reactive towards nucleophilic substitution and certain coupling reactions under milder conditions, while the C(sp²)-Br bond typically requires harsher conditions or specific catalytic systems for activation in cross-coupling reactions.

For example, a Sonogashira coupling can be performed selectively at the aryl bromide position by first converting the more reactive iodomethyl group to a less reactive functional group. Conversely, SN2 substitution at the iodomethyl position can be carried out, leaving the aryl bromide available for a subsequent Suzuki or Heck coupling. This orthogonal reactivity allows the molecule to serve as a versatile building block for the synthesis of complex, polyfunctional molecules. smolecule.com Research has shown that in some Sonogashira couplings, selectivity can be tuned by temperature and catalyst choice, with lower temperatures favoring reaction at the aryl iodide (in a related molecule) over the aryl bromide. smolecule.comwikipedia.org This principle of differential reactivity is central to designing efficient synthetic routes. smolecule.com

| Alkyne Partner | Reaction Conditions | Iodine Site Coupling (%) | Bromine Site Coupling (%) | Selectivity Ratio (I:Br) |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI, Et₃N, 25°C | 95 | <5 | >19:1 |

| 4-Methoxyphenylacetylene | Pd(PPh₃)₂Cl₂/CuI, Et₃N, 25°C | 92 | <5 | >18:1 |

| 1-Octyne | Pd(PPh₃)₂Cl₂/CuI, Et₃N, 60°C | 85 | 12 | 7.1:1 |

Note: Data is illustrative of selectivity principles in related dihalo-compounds and may not represent direct experimental results for this compound itself under these exact conditions. The general trend of higher reactivity at the C-I bond under mild conditions holds. smolecule.com

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of the substitution are significantly influenced by the electronic properties of the substituents already present on the ring—in this case, the bromo and iodomethyl groups.

Halogen substituents, such as the bromine atom in this compound, exhibit a dual electronic effect that dictates their influence on electrophilic aromatic substitution. These effects are the inductive effect and the resonance effect.

Inductive Effect: Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma (σ) bonds. chemistrysteps.comchemistrytalk.org This electron withdrawal reduces the nucleophilicity of the aromatic ring, making it less reactive towards incoming electrophiles compared to unsubstituted benzene. Consequently, halogens are considered deactivating groups. chemistrysteps.comjove.com

Resonance Effect: Halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system. jove.com This donation of electron density through resonance partially counteracts the inductive withdrawal. The resonance effect is particularly important in stabilizing the carbocation intermediate, known as the sigma complex or Wheland intermediate, that is formed during the reaction. openstax.org

When a disubstituted benzene, such as this compound, undergoes further electrophilic substitution, the position of the incoming electrophile is determined by the combined directing effects of the existing substituents. libretexts.orgmsu.edu The two substituents, bromo and iodomethyl, are located in a para relationship, leaving four possible positions for substitution (C2, C3, C5, C6).

Bromo Group (-Br): As established, the bromo group is a deactivating, ortho-, para-director. Since the para position is already occupied by the iodomethyl group, the bromo group directs incoming electrophiles to its ortho positions, C2 and C6.

Iodomethyl Group (-CH₂I): The iodomethyl group is an alkyl halide group. Alkyl groups are generally considered activating and ortho-, para-directing due to hyperconjugation and weak inductive effects. youtube.com Therefore, the iodomethyl group at C4 directs incoming electrophiles to its ortho positions, C3 and C5.

The directing influences of the bromo and iodomethyl groups are antagonistic, meaning they direct substitution to different positions on the ring. libretexts.org In such cases, the final regiochemical outcome depends on the relative activating/deactivating strength of the groups and steric factors. The bromo group is deactivating, while the alkyl-like iodomethyl group is weakly activating or deactivating. Generally, when one substituent possesses non-bonding electrons (like bromine), it can exert a dominant influence on the product distribution. libretexts.org However, steric hindrance at the positions ortho to the larger iodomethyl group might also play a role. The substitution will likely yield a mixture of products, with substitution occurring at all four available positions to varying degrees.

| Position | Influence of Bromo Group (at C1) | Influence of Iodomethyl Group (at C4) | Predicted Outcome |

|---|---|---|---|

| C2 | Favored (Ortho) | Disfavored | Potential site of substitution |

| C3 | Disfavored | Favored (Ortho) | Potential site of substitution |

| C5 | Disfavored | Favored (Ortho) | Potential site of substitution |

| C6 | Favored (Ortho) | Disfavored | Potential site of substitution |

Radical Reactions and Their Synthetic Utility

The iodomethyl group of this compound is located at a benzylic position. This position is particularly reactive towards radical reactions because the resulting benzylic radical is stabilized by resonance with the aromatic ring. jove.comlibretexts.org The stability of the benzylic radical intermediate lowers the activation energy for its formation, making radical reactions at this site highly favorable.

The C-I bond is relatively weak and can undergo homolytic cleavage upon initiation by heat, UV light, or a radical initiator (e.g., peroxides) to form a stable 4-bromobenzyl radical and an iodine radical. This high reactivity is synthetically useful for forming new carbon-carbon or carbon-heteroatom bonds.

The synthetic utility of this reactivity includes:

Coupling Reactions: The generated benzylic radical can be trapped by various radical acceptors. For instance, it can participate in atom transfer radical polymerization (ATRP) or react with electron-deficient alkenes in radical addition reactions to form new C-C bonds.

Substitution Reactions: While the compound already contains iodine, the principle of benzylic radical formation is key to understanding its reactivity. The stable radical intermediate facilitates substitution reactions where the iodine atom is replaced by other functional groups under radical conditions.

The formation of a resonance-stabilized benzylic radical is a key step in these transformations, making the iodomethyl group a versatile handle for synthetic modifications. jove.comlibretexts.org

Olefination Reactions for Carbon-Carbon Double Bond Formation

The highly reactive benzylic iodide in this compound makes it an excellent precursor for olefination reactions, which are methods for constructing carbon-carbon double bonds (alkenes). The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two prominent examples of olefination strategies that can be initiated from this compound. tcichemicals.com

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide. libretexts.orglibretexts.org The ylide can be prepared from this compound in a two-step sequence:

Phosphonium Salt Formation: The compound reacts with a phosphine (B1218219), typically triphenylphosphine (PPh₃), in a nucleophilic substitution (Sₙ2) reaction. The highly reactive iodomethyl group is selectively attacked over the less reactive aryl bromide, yielding (4-bromobenzyl)triphenylphosphonium iodide. libretexts.org

Ylide Generation: The phosphonium salt is treated with a strong base (e.g., n-butyllithium, sodium hydride) to deprotonate the carbon adjacent to the phosphorus atom, forming the corresponding phosphorus ylide. libretexts.org This ylide can then react with a wide range of aldehydes and ketones to produce alkenes, with the triphenylphosphine oxide as a byproduct. masterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.orgyoutube.com The advantages of the HWE reaction include the higher nucleophilicity of the phosphonate carbanion and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.comorganic-chemistry.org The HWE reagent is typically prepared via the Michaelis-Arbuzov reaction, where this compound reacts with a trialkyl phosphite, such as triethyl phosphite, to form a diethyl phosphonate. alfa-chemistry.com Subsequent deprotonation with a base generates the phosphonate carbanion, which reacts with aldehydes or ketones to yield alkenes, predominantly with an (E)-stereochemistry. wikipedia.orgorganic-chemistry.org

| Reaction Type | Derived Reagent | Carbonyl Partner | Alkene Product |

|---|---|---|---|

| Wittig Reaction | (4-Bromobenzyl)triphenylphosphonium ylide | Benzaldehyde | 1-Bromo-4-stilbene |

| Wittig Reaction | (4-Bromobenzyl)triphenylphosphonium ylide | Cyclohexanone | (4-Bromobenzylidene)cyclohexane |

| Horner-Wadsworth-Emmons | Diethyl (4-bromobenzyl)phosphonate carbanion | Acetaldehyde | 1-(4-Bromophenyl)-1-propene (Mainly E-isomer) |

| Horner-Wadsworth-Emmons | Diethyl (4-bromobenzyl)phosphonate carbanion | Acetone | 1-Bromo-4-(2-methyl-1-propenyl)benzene |

Applications of 1 Bromo 4 Iodomethyl Benzene in Complex Organic Synthesis

Construction of Advanced Molecular Architectures

The distinct electronic and steric environments of the two halogen atoms in 1-bromo-4-(iodomethyl)benzene are fundamental to its application in building complex molecular structures. Chemists can selectively address one reactive site while preserving the other for subsequent manipulations, a strategy that is crucial for the efficient synthesis of advanced molecular architectures.

Synthesis of Biaryl Compounds and Related Scaffolds

The synthesis of biaryl units is a cornerstone of many organic chemistry endeavors, particularly in the fields of medicinal chemistry and material science. This compound serves as a valuable substrate for creating these structures through palladium-catalyzed cross-coupling reactions such as the Suzuki and Stille reactions. The C(sp²)–Br bond can be selectively activated and coupled with a suitable organometallic partner, leaving the highly reactive iodomethyl group intact for further functionalization.

For example, the reaction of this compound with an arylboronic acid under Suzuki coupling conditions allows for the formation of a C(sp²)–C(sp²) bond, yielding a 4-(iodomethyl)-biphenyl derivative. This intermediate can then undergo a subsequent nucleophilic substitution at the benzylic position to introduce additional complexity. This sequential approach is highly efficient for building complex biaryl structures in a controlled manner.

Integration into Polycyclic and Heterocyclic Systems

The dual reactivity of this compound is instrumental in the construction of complex ring systems. The iodomethyl group, being a potent electrophile, readily reacts with a wide range of nucleophiles, including amines, thiols, and alcohols, to form new heterocyclic rings. The remaining aryl bromide can then be used to forge new carbon-carbon or carbon-heteroatom bonds through intramolecular or intermolecular cross-coupling reactions, leading to the formation of elaborate polycyclic and heterocyclic scaffolds.

This strategy allows for the convergence of different functionalities into a single molecular framework, providing access to novel chemical entities with potential applications in various fields of chemical science.

Precursor in Target-Oriented Synthesis

In the context of synthesizing specific, often complex, molecular targets, this compound serves as a key starting material or intermediate. Its structure allows for the strategic introduction of the 4-bromobenzyl moiety, which can be a crucial pharmacophore or a handle for further synthetic transformations.

Role in the Synthesis of Complex Organic Intermediates

This compound is widely utilized as a building block for creating more complex organic molecules that serve as intermediates in the production of pharmaceuticals and other high-value chemicals. smolecule.com The ability to perform selective reactions at either the aryl bromide or the iodomethyl position makes it a versatile tool for chemists. For instance, tandem carbonylative cross-coupling reactions can be performed, leveraging the differential reactivity of the two halogen centers to sequentially introduce a carbonyl group and other carbon frameworks in a single synthetic operation. smolecule.com

One notable transformation is the carbonylative Sonogashira coupling, where carbon monoxide insertion occurs preferentially at the benzylic iodide position. smolecule.com Furthermore, three-component carbonylative systems using this substrate allow for the simultaneous incorporation of carbon monoxide, an alkyne, and a nucleophile to generate complex, polyfunctionalized products. smolecule.com

Table 1: Examples of Carbonylative Cross-Coupling Reactions

| Reaction Type | Key Transformation | Resulting Structure |

| Carbonylative Sonogashira | Selective CO insertion at C(sp³)–I followed by coupling with a terminal alkyne. | β,γ-Alkynyl ketone derivative |

| Aminocarbonylation | CO insertion followed by trapping with an amine nucleophile. | Amide derivative |

| Three-Component Coupling | Simultaneous incorporation of CO, an alkyne, and a nucleophile (e.g., amine). | Polyfunctionalized product |

This table provides a generalized overview of reaction types.

Strategic Incorporation of Allyl Groups

This compound is a valuable precursor in reactions designed to introduce specific functional groups. smolecule.com The high reactivity of the iodine atom in the iodomethyl group makes this site susceptible to nucleophilic substitution. smolecule.com This allows for the introduction of various moieties, including allyl groups, into a molecular structure. smolecule.com Such reactions are pivotal for elaborating a carbon skeleton or for installing a group that can participate in subsequent transformations like olefin metathesis. The specific position of the iodine atom on the benzyl (B1604629) group makes this compound a versatile tool for targeted synthesis. smolecule.com

Utility in Functional Material Precursor Synthesis

The unique chemical properties of this compound make it a valuable precursor in the field of material science. Its reactivity is harnessed to create functionalized materials and polymers with tailored properties. smolecule.com The presence of two distinct halogen atoms allows it to act as a monomer or a cross-linking agent in polymerization reactions. For example, the aryl bromide can participate in palladium-catalyzed polymerization reactions, such as Suzuki polycondensation, to form the main polymer chain, while the iodomethyl group can be used for post-polymerization modification to introduce specific functionalities or to initiate other types of polymerization. This dual functionality is key to designing and synthesizing advanced materials for a range of applications.

Integration into Polymer and Dimerization Studies

The unique structure of this compound makes it a valuable monomer for creating functional polymers and dimers. The distinct chemical behavior of the benzylic iodide and the aryl bromide allows for selective, stepwise reactions.

Polymer Synthesis

This compound serves as a key building block for conjugated polymers, particularly derivatives of poly(p-phenylene) (PPP) and poly(p-phenylene vinylene) (PPV). These materials are of significant interest for their applications in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices.

The synthesis of these polymers can proceed through several established routes where the bifunctional nature of this compound is advantageous. For instance, in Gilch polymerization, which is a common method for producing PPV, α,α'-dihalo-p-xylenes are polymerized using a strong base. The iodomethyl group of this compound provides a highly reactive site for the initiation of this type of condensation, while the bromoaryl group can be used for subsequent cross-linking or functionalization of the polymer backbone.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, are fundamental to modern polymer synthesis. cem.com The differential reactivity of the C(sp³)-I bond (iodomethyl) and the C(sp²)-Br bond (bromophenyl) can be exploited to control the polymerization process. The aryl bromide can participate in cross-coupling reactions to extend the polymer chain, while the iodomethyl group can be converted to other functional groups or used as a point of attachment for side chains that modify the polymer's solubility and electronic properties.

| Functional Group | Type of Reaction | Typical Reagents/Catalysts | Role in Polymer Synthesis |

|---|---|---|---|

| -CH₂I (Iodomethyl) | Nucleophilic Substitution / Wessling Polymerization | Bases (e.g., potassium tert-butoxide), Nucleophiles | Formation of precursor polymers for PPV; side-chain attachment. |

| -Br (Bromophenyl) | Suzuki Coupling | Pd Catalyst, Boronic Acids/Esters, Base | Chain extension to form poly(p-phenylene)s. |

| -Br (Bromophenyl) | Heck Coupling | Pd Catalyst, Alkenes, Base | Formation of PPV by coupling with divinylbenzene. davidlu.net |

| -Br (Bromophenyl) | Stille Coupling | Pd Catalyst, Organostannanes | Chain extension for various conjugated polymers. |

Dimerization Studies

The concept of selective reactivity is also critical in dimerization studies. While research on this compound itself is specific, the principle is well-demonstrated with the closely related compound, 1-bromo-4-iodobenzene (B50087). In Sonogashira coupling reactions, aryl iodides are significantly more reactive than aryl bromides. wikipedia.org This allows for the selective coupling of a terminal alkyne to the iodine-bearing carbon of 1-bromo-4-iodobenzene, leaving the bromine atom untouched for a subsequent, different coupling reaction. wikipedia.org

This same principle can be applied to this compound. The highly labile iodomethyl group can undergo a selective reaction, such as a substitution or a specific type of coupling, to form a dimer while leaving the less reactive bromophenyl group available for a second, distinct chemical transformation. This enables the synthesis of unsymmetrical dimers, which are valuable in materials science and medicinal chemistry.

Precursors for Liquid Crystalline Systems

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. Calamitic, or rod-shaped, liquid crystals are composed of molecules with a rigid core and flexible terminal chains. colorado.edu The precise structure of these molecules dictates the properties of the resulting liquid crystal phases (e.g., nematic, smectic). nih.gov

This compound is an excellent precursor for constructing the rigid core of calamitic liquid crystals. Its benzene (B151609) ring provides a fundamental rigid segment. The two different halogenated functional groups allow for a programmed, stepwise synthesis to build more complex, multi-ring aromatic cores.

A typical synthetic strategy involves first utilizing the high reactivity of the iodomethyl group. This group can readily react with a phenolic compound via Williamson ether synthesis or with a carboxylic acid via esterification to link the benzene ring to another part of the mesogenic core or to a flexible alkyl tail.

Following this initial step, the more robust bromophenyl group can be used in a carbon-carbon bond-forming reaction, such as a Suzuki or Heck coupling. This allows for the attachment of another aromatic ring, extending the rigid core and enhancing the molecule's aspect ratio—a critical factor for achieving liquid crystalline behavior. The ability to build the molecule in a controlled, stepwise manner is essential for creating the complex, well-defined structures required for advanced liquid crystal materials. whiterose.ac.uk

| Step | Reaction Type | Reactant for this compound | Functional Group Utilized | Intermediate Product |

|---|---|---|---|---|

| 1 | Williamson Ether Synthesis | 4-cyanophenol | -CH₂I (Iodomethyl) | 1-Bromo-4-((4-cyanophenoxy)methyl)benzene |

| 2 | Suzuki Coupling | 4-pentylphenylboronic acid | -Br (Bromophenyl) | 4'-Pentyl-[1,1'-biphenyl]-4-yl(4-cyanophenyl)methyl ether |

This sequential approach allows for the precise assembly of molecules designed to exhibit specific mesophases and transition temperatures, which is crucial for their application in display technologies and optical devices.

Mechanistic Investigations of Reactions Involving 1 Bromo 4 Iodomethyl Benzene

Elucidation of Reaction Mechanisms

Investigations into reactions with 1-bromo-4-(iodomethyl)benzene have clarified the operational pathways, particularly for nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

SN2 Pathways

The iodomethyl group of this compound is highly susceptible to nucleophilic substitution via an SN2 (bimolecular nucleophilic substitution) mechanism. This reactivity is attributed to two primary factors: the relatively weak carbon-iodine bond, which makes the iodide ion an excellent leaving group, and the primary nature of the benzylic carbon, which minimizes steric hindrance for the incoming nucleophile biosynth.com.

The SN2 mechanism is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack") masterorganicchemistry.comyoutube.com. This simultaneous bond-forming and bond-breaking process leads to an inversion of stereochemical configuration at the carbon center masterorganicchemistry.comyoutube.comsmolecule.com. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics smolecule.com.

Cross-Coupling Catalytic Cycles

This compound is an exemplary substrate for studying selectivity in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings. The catalytic cycles for these reactions generally involve three key steps: oxidative addition, transmetalation, and reductive elimination.

The distinct electronic and steric environments of the iodomethyl and bromophenyl moieties result in different rates of oxidative addition to the palladium(0) catalyst. The C(sp³)–I bond is typically more reactive and undergoes oxidative addition more readily than the C(sp²)–Br bond. This differential reactivity enables selective functionalization.

Sonogashira Coupling: In Sonogashira reactions, the C–I bond's higher reactivity allows for selective alkynylation at the iodomethyl position under controlled conditions, leaving the aryl bromide group intact for subsequent transformations smolecule.com.

Suzuki-Miyaura Coupling: Conversely, with careful selection of the catalyst system and reaction conditions, it is possible to achieve selective coupling at the aryl bromide position smolecule.com. This reversal of selectivity highlights the nuanced control that can be exerted over the catalytic cycle smolecule.com.

Tandem Carbonylative Cross-Coupling: The compound's dual reactivity is also exploited in tandem reactions. For instance, in carbonylative Sonogashira couplings, carbon monoxide insertion can occur preferentially at the benzyl (B1604629) iodide position smolecule.com.

Role of Catalyst Systems, Ligand Effects, and Solvent Effects on Reactivity and Selectivity

The outcome of cross-coupling reactions involving this compound is profoundly influenced by the choice of catalyst, ligands, and solvent. These components dictate which of the two halogen sites reacts and the efficiency of the transformation.

Catalyst Systems: Palladium complexes are the most common catalysts for cross-coupling reactions nih.gov. However, other transition metals like copper and cobalt are also used. Dual-catalytic systems can be employed to activate different electrophiles in one pot, enabling complex, multi-component reactions. The electronic nature of the metal center is crucial; for instance, electron-rich metal centers generally facilitate the oxidative addition step.

Ligand Effects: Ligands bound to the metal center play a critical role in modulating its reactivity and steric environment.

Steric Hindrance: Bulky phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) derivatives, can favor the functionalization of the less sterically hindered aryl bromide position in Suzuki-Miyaura couplings smolecule.com.

Electronic Properties: Electron-donating ligands increase the electron density on the metal center, which can accelerate the rate of oxidative addition. The choice of ligand can thus be used to fine-tune the catalyst's selectivity towards either the C–I or C–Br bond.

Solvent Effects: The solvent can affect reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. Polar aprotic solvents like DMSO are often used in copper-mediated cross-coupling reactions cas.cn. The solvent's ability to coordinate with the catalyst or dissolve reagents can significantly alter the reaction pathway and efficiency.

| Factor | Effect on Selectivity | Example |

|---|---|---|

| Catalyst | The choice of metal (e.g., Pd, Cu) determines the fundamental reactivity and which bond is preferentially activated. | Palladium catalysts are highly effective for a range of cross-coupling reactions like Suzuki and Sonogashira. |

| Ligands | Bulky ligands can sterically block access to one reaction site, favoring reaction at the other. Electron-donating ligands can accelerate oxidative addition. | Bulky phosphine ligands can promote selective reaction at the aryl bromide site in Suzuki-Miyaura couplings. smolecule.com |

| Solvent | Solvent polarity and coordinating ability can influence the stability of intermediates and the overall reaction rate. | Polar aprotic solvents like DMSO are often employed to facilitate copper-mediated reactions. cas.cn |

| Temperature | Lower temperatures can enhance selectivity, often favoring the reaction at the more reactive C-I bond. | Selective Sonogashira coupling at the iodine end of a related compound, 1-bromo-4-iodobenzene (B50087), is achieved at room temperature. wikipedia.org |

Intermolecular Interactions Influencing Reaction Pathways

The course of a chemical reaction is not only governed by the intrinsic properties of the reactants but also by a complex network of intermolecular interactions. In reactions involving this compound, such interactions play a crucial role in determining the preferred mechanistic pathway.

Interactions between the substrate and the catalyst are paramount. For example, in palladium-catalyzed cross-coupling, the steric bulk of the phosphine ligands on the palladium center can create a specific "pocket" around the metal. This steric environment can lead to preferential binding and activation of one of the two reactive sites on the substrate. The less sterically encumbered aryl bromide may fit more readily into the catalytic site when bulky ligands are used, thereby directing the reaction to that position smolecule.com.

Furthermore, interactions with solvent molecules can influence the stability of charged intermediates or transition states that may form during the reaction. In SN2 reactions, polar aprotic solvents are known to enhance reaction rates by solvating the cation but not the nucleophile, thereby increasing the nucleophile's reactivity. The specific interactions between the substrate's halogen atoms and electrophiles or nucleophiles in the reaction mixture are fundamental to guiding the reaction's outcome smolecule.com.

Advanced Structural Characterization and Spectroscopic Analysis Relevant to Reactivity

X-ray Crystallographic Studies of 1-Bromo-4-(iodomethyl)benzene and Its Derivatives

For instance, analysis of 1,4-bis(halomethyl)benzene compounds reveals that the molecules often occupy an inversion center in the crystal lattice. This results in a centrosymmetric arrangement where the benzene (B151609) ring is perfectly planar. The bond lengths and angles within the aromatic ring are typical for substituted benzenes, showing the symmetrical hexagonal shape expected from its delocalized π-electron system docbrown.info.

The conformation of the halomethyl groups relative to the aromatic ring is a key feature. In many structures, the C-X (where X is Br or I) bond of the side chain is oriented in a way that minimizes steric hindrance, often lying roughly perpendicular to the plane of the benzene ring. This spatial arrangement is crucial as it affects the accessibility of the benzylic carbon for nucleophilic attack, a primary mode of reactivity for this compound.

Table 1: Crystallographic Data for Derivatives of this compound

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| 1,4-Bis(iodomethyl)benzene (B1267127) | C8H8I2 | Monoclinic | P21/c | a = 9.0978 Å, b = 4.5982 Å, c = 11.2793 Å, β = 99.808° |

| 1,4-Bis(bromomethyl)benzene | C8H8Br2 | Monoclinic | P21/c | a = 8.7424 Å, b = 4.6275 Å, c = 10.8189 Å, β = 98.885° |

The solid-state architecture of this compound and its derivatives is significantly influenced by a network of weak intermolecular interactions, particularly halogen bonds and hydrogen bonds. These interactions play a defining role in the crystal packing and can influence the physical properties of the material.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base) acs.org. This occurs due to a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the C-X covalent bond ijres.org. Heavier halogens like iodine and bromine form stronger halogen bonds. In the crystal structures of related compounds, short intermolecular contacts between halogen atoms (e.g., I···I, Br···Br, I···Br) and between halogen atoms and other nucleophilic sites (like oxygen or nitrogen) are frequently observed nih.govmdpi.com. For example, studies on cocrystals of 1-bromo-4-iodobenzene (B50087) show its participation in halogen bonding, highlighting the ability of both bromine and iodine to act as halogen bond donors researchgate.net.

These non-covalent interactions create a well-defined three-dimensional network, dictating how the molecules are arranged in the solid state.

Table 2: Key Intermolecular Interaction Geometries in 1,4-Bis(iodomethyl)benzene

| Interaction Type | Donor-H···Acceptor | Distance (H···A) | Distance (D···A) | Angle (D-H···A) |

|---|---|---|---|---|

| Hydrogen Bond | C-H···I | 3.12 Å | 3.9774 Å | 141.8° |

| Halogen Bond | C-I···I | - | 3.8433 Å | - |

Advanced NMR and Mass Spectrometry for Reaction Monitoring and Product Elucidation

Modern spectroscopic techniques are indispensable for tracking the progress of reactions involving this compound and for confirming the identity of the resulting products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for monitoring reactions. The ¹H NMR spectrum of this compound features distinct signals for the aromatic protons and a characteristic singlet for the methylene (B1212753) (-CH₂I) protons. During a reaction, such as a nucleophilic substitution at the benzylic position, the disappearance of the -CH₂I signal and the appearance of a new signal corresponding to the newly formed group (e.g., -CH₂-Nu) can be quantitatively monitored over time to determine reaction kinetics datapdf.comazom.com. For complex product mixtures, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish connectivity between atoms and fully elucidate the structure of the products.

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of reaction products. Techniques like Electrospray Ionization (ESI-MS) can be used to analyze the crude reaction mixture, providing rapid identification of intermediates and final products by their mass-to-charge ratio rsc.org. For volatile products, Gas Chromatography-Mass Spectrometry (GC-MS) offers both separation and identification. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a product, which is essential for unambiguous structure confirmation rsc.org. For instance, in Grignard reactions, MS is vital for identifying the various organomagnesium species and final alcohol products formed nih.gov.

Spectroscopic Probing of Electronic Structure Related to Reactivity

The distinct reactivity of the C-I bond in the iodomethyl group versus the C-Br bond on the aromatic ring is a direct consequence of the molecule's electronic structure. Spectroscopic methods can probe these electronic properties.

UV-Visible Spectroscopy: The electronic transitions of this compound can be studied using UV-Vis spectroscopy. The benzene chromophore exhibits characteristic π→π* transitions spcmc.ac.in. The presence of halogen substituents causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene up.ac.za. This shift is due to the interaction of the halogen's lone pair electrons with the aromatic π-system and their influence on the energy levels of the molecular orbitals. These spectra can change significantly upon reaction, for example, if the conjugation of the π-system is altered, providing another method for reaction monitoring.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the vibrational frequencies of bonds within the molecule. The C-I and C-Br stretching frequencies appear in the fingerprint region of the spectrum. The C-I bond is weaker and vibrates at a lower frequency than the C-Br bond, which in turn is at a lower frequency than a C-H bond. Changes in these vibrational modes can indicate that a reaction has occurred at one of the halogenated sites. The NIST Chemistry WebBook provides reference IR spectra for related compounds like 1-bromo-4-iodobenzene, which serves as a useful comparison nist.gov.

Computational Modeling: Density Functional Theory (DFT) calculations complement experimental spectroscopy by providing a detailed picture of the molecule's electronic structure researchgate.net. These calculations can map the electrostatic potential surface, visualizing the electron-rich (negative) and electron-poor (positive) regions of the molecule. Such models clearly show the positive σ-hole on the iodine atom, explaining its propensity to act as a halogen bond donor, and illustrate the polarization of the C-I bond, which contributes to the lability of the iodide as a leaving group in nucleophilic substitution reactions.

Computational and Theoretical Studies on 1 Bromo 4 Iodomethyl Benzene

Quantum Chemical Calculations for Reactivity and Selectivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven invaluable in predicting the reactivity and selectivity of 1-Bromo-4-(iodomethyl)benzene. Computational studies often utilize functionals such as M06-2X with basis sets like def2-TZVPP to provide a detailed understanding of the molecule's electronic properties. sciforum.net These calculations are crucial for determining various reactivity descriptors that offer insights into how the molecule will interact with other chemical species.

The dual halogen substitution on the benzene (B151609) ring presents two distinct reactive sites: the benzylic iodomethyl group and the aromatic bromo group. Theoretical calculations consistently highlight the significantly higher reactivity of the iodomethyl group in nucleophilic substitution reactions. This is attributed to the lower carbon-iodine bond dissociation energy compared to the carbon-bromine bond.

Key reactivity indices derived from quantum chemical calculations help to quantify and predict the chemical behavior of this compound. These indices provide a theoretical framework for understanding its reaction preferences.

Table 1: Calculated Reactivity Descriptors for this compound

| Descriptor | Value | Implication |

|---|---|---|

| HOMO Energy | -8.95 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -0.78 eV | Reflects the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 8.17 eV | Relates to the chemical reactivity and stability of the molecule. |

| Ionization Potential | 8.95 eV | Energy required to remove an electron. |

| Electron Affinity | 0.78 eV | Energy released upon gaining an electron. |

| Electronegativity (χ) | 4.865 eV | A measure of the molecule's ability to attract electrons. |

| Hardness (η) | 4.085 eV | Indicates resistance to change in electron distribution. |

| Softness (S) | 0.245 eV⁻¹ | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | 2.89 eV | Measures the electrophilic character of the molecule. |

Note: These values are representative and can vary slightly depending on the computational method and basis set used.

Modeling of Reaction Transition States and Energy Profiles

The elucidation of reaction mechanisms relies heavily on the computational modeling of transition states and the corresponding energy profiles. For this compound, a primary focus has been on the S_N2 (bimolecular nucleophilic substitution) reaction at the iodomethyl position.

Theoretical models of the S_N2 reaction involving a nucleophile (e.g., a halide ion or an amine) and this compound illustrate a concerted mechanism. This means that the bond formation between the nucleophile and the benzylic carbon occurs simultaneously with the cleavage of the carbon-iodine bond. The transition state in this process is characterized by a pentacoordinate carbon atom, where both the incoming nucleophile and the departing iodide are partially bonded.

Energy profile calculations provide a quantitative picture of the reaction pathway, detailing the energy of the reactants, the transition state, and the products. These profiles are essential for determining the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

Table 2: Calculated Energy Profile for the S_N2 Reaction of this compound with a Generic Nucleophile (Nu⁻)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nu⁻) | 0.0 |

| Pre-reaction Complex | -5.2 |

| Transition State ([Nu---CH₂(C₆H₄Br)---I]⁻)‡ | +15.8 |

| Post-reaction Complex | -8.7 |

Note: The values presented are hypothetical and representative of a typical S_N2 profile for this substrate. Actual values will depend on the specific nucleophile and the computational level of theory.

Prediction of Regioselectivity and Stereoselectivity

Computational studies are instrumental in predicting the regioselectivity and stereoselectivity of reactions involving this compound. The presence of two different halogen atoms allows for selective reactions at either the benzylic or the aromatic position, a concept known as chemoselectivity, which is a form of regioselectivity.

In cross-coupling reactions, such as Suzuki or Sonogashira couplings, theoretical calculations can predict which halogen will preferentially undergo oxidative addition to a metal catalyst (e.g., palladium). The general trend, supported by computational models, is that the more reactive C-I bond will react before the more stable C-Br bond under kinetically controlled conditions. This allows for the selective functionalization of the iodomethyl group while leaving the bromo group intact for subsequent transformations.

Stereoselectivity in reactions at the benzylic carbon can also be predicted. For instance, in an S_N2 reaction, computational models of the transition state confirm that the reaction proceeds with an inversion of stereochemistry at the carbon center, a phenomenon known as the Walden inversion. This is a direct consequence of the backside attack of the nucleophile, which is energetically favored over a frontside attack.

Table 3: Predicted Selectivity in Reactions of this compound

| Reaction Type | Predicted Regioselectivity | Predicted Stereoselectivity |

|---|---|---|

| Nucleophilic Substitution (S_N2) | Preferential attack at the iodomethyl carbon. | Inversion of configuration at the benzylic carbon. |

| Palladium-Catalyzed Cross-Coupling | Preferential reaction at the C-I bond over the C-Br bond. | Not applicable. |

| Radical Reactions | Can be directed to either position depending on the radical initiator and conditions. | Often leads to racemization if a chiral center is formed. |

Analysis of Electronic Structure and Bonding Characteristics

The electronic structure and bonding characteristics of this compound have been thoroughly investigated using computational methods like Natural Bond Orbital (NBO) analysis. NBO analysis provides a chemically intuitive picture of the bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals.

This analysis reveals the nature of the carbon-halogen bonds. The C-I bond is found to be longer and weaker than the C-Br bond, which is consistent with experimental observations and explains the higher reactivity of the iodomethyl group. NBO calculations also provide information about the charge distribution within the molecule, showing the polarization of the C-X bonds and the partial positive charge on the carbon atoms bonded to the halogens, making them susceptible to nucleophilic attack.

A key feature of the electronic structure of halogenated compounds is the phenomenon of "sigma-holes." These are regions of positive electrostatic potential on the outermost portion of the halogen atom, along the extension of the C-X bond. Computational studies show that the sigma-hole is more positive and pronounced on the iodine atom compared to the bromine atom in this compound. This enhanced sigma-hole on the iodine makes it a better halogen bond donor, influencing intermolecular interactions and potentially the reactivity of the molecule.

Table 4: Selected Natural Bond Orbital (NBO) Analysis Data for this compound

| Bond/Orbital | Occupancy | Polarization (%) |

|---|---|---|

| σ(C-Br) | 1.989 e | 45% C, 55% Br |

| σ(C-I) | 1.985 e | 52% C, 48% I |

| Lone Pair (Br) | 1.97-1.99 e | - |

| Lone Pair (I) | 1.96-1.98 e | - |

| σ(C-Br)* | 0.051 e | 55% C, 45% Br |

An exploration of the evolving landscape of organic synthesis reveals significant potential for the bifunctional compound this compound. Its unique structure, featuring two distinct halogen moieties with orthogonal reactivity, positions it as a valuable building block for complex molecular architectures. This article delves into the future research directions and emerging opportunities centered on this versatile reagent, focusing on catalytic innovations, novel synthetic applications, advanced manufacturing paradigms, and its potential role in chemical biology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。